molecular formula C6H5Cl2NO2S B2927274 2,6-Dichloro-3-methanesulfonylpyridine CAS No. 1820647-64-0

2,6-Dichloro-3-methanesulfonylpyridine

Cat. No.: B2927274
CAS No.: 1820647-64-0
M. Wt: 226.07
InChI Key: FCAWJTAASJAISL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,6-dichloro-3-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAWJTAASJAISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methanesulfonylpyridine typically involves the chlorination of 3-methanesulfonylpyridine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 2 and 6 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to meet industrial standards .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares this compound with four structurally related sulfonyl- and chloro-substituted aromatic compounds, highlighting key differences in substitution patterns, functional groups, and applications:

Compound Name CAS Number Molecular Formula Purity Key Substituents Applications/Notes
This compound 1820647-64-0 C₆H₅Cl₂NO₂S 95% 2,6-Cl; 3-SO₂CH₃ Intermediate in agrochemical synthesis
2,4-Dichloro-6-methylbenzenesulphonyl chloride 175278-26-9 C₇H₅Cl₂O₂S 98% 2,4-Cl; 6-CH₃; 1-SO₂Cl Sulfonating agent for polymers
1,2-Dichloro-4-methylsulfonylbenzene 38452-47-0 C₇H₆Cl₂O₂S 98% 1,2-Cl; 4-SO₂CH₃ Catalyst in cross-coupling reactions
2,4-Dichloro-5-(morpholine-4-sulfonyl)-benzoic acid 292644-05-4 C₁₂H₁₂Cl₂N₂O₅S 95% 2,4-Cl; 5-SO₂C₄H₈NO; COOH Potential pharmaceutical intermediate

Key Structural and Functional Differences

a) Substituent Positioning and Reactivity
  • This compound : The meta-sulfonyl and para/ortho-chloro groups create a sterically congested environment, favoring nucleophilic aromatic substitution at the 4-position.
  • 2,4-Dichloro-6-methylbenzenesulphonyl chloride : The sulfonyl chloride group (-SO₂Cl) is highly reactive, enabling use as a sulfonating agent, unlike the stable methanesulfonyl group in the target compound .
  • 1,2-Dichloro-4-methylsulfonylbenzene : The ortho-dichloro arrangement adjacent to the sulfonyl group increases electrophilicity, enhancing reactivity in Ullmann-type couplings .
b) Electronic Effects
  • The methanesulfonyl group in this compound is a stronger electron-withdrawing group compared to morpholine-sulfonyl substituents (e.g., in 2,4-Dichloro-5-(morpholine-4-sulfonyl)-benzoic acid), which exhibit moderated reactivity due to the electron-donating morpholine ring .

Research Findings and Limitations

  • Synthetic Challenges : The steric bulk of this compound complicates further functionalization, requiring high-temperature or catalytic conditions .
  • Comparative Reactivity : In Suzuki-Miyaura couplings, 1,2-Dichloro-4-methylsulfonylbenzene exhibits faster reaction kinetics than the target compound due to reduced steric hindrance .
  • Toxicity Data: Limited toxicological profiles are available for these compounds, though sulfonyl chlorides (e.g., 175278-26-9) are generally corrosive and require careful handling .

Biological Activity

2,6-Dichloro-3-methanesulfonylpyridine is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both chlorine atoms and a methanesulfonyl group, endows it with distinct reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₆H₅Cl₂N O₂S
  • Molecular Weight : 210.08 g/mol

The compound undergoes various chemical reactions, including substitution and coupling reactions, which are crucial for its biological applications.

The biological activity of this compound primarily stems from its ability to act as an electrophile. It interacts with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can inhibit specific enzymes involved in critical biochemical pathways, leading to therapeutic effects such as antimicrobial and anti-inflammatory activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by BenchChem demonstrated its effectiveness in inhibiting the growth of certain pathogens in vitro. The compound's mechanism involves disrupting bacterial cell wall synthesis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in human immune cells, suggesting its application in treating inflammatory diseases. This was evidenced by cellular assays that measured cytokine levels post-treatment with the compound.

Case Studies

  • Antimicrobial Efficacy : A study published in PubChem reported that this compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Inflammation Model : In a controlled experiment involving human peripheral blood mononuclear cells (PBMCs), treatment with the compound led to a notable decrease in IL-6 and TNF-alpha production compared to untreated controls, highlighting its potential role in managing inflammatory conditions.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is essential for evaluating its therapeutic potential. The following table summarizes key ADMET characteristics:

PropertyValue
Solubility Moderate in aqueous media
Half-life Approximately 1.5 hours
Toxicity Low acute toxicity (H302)
Bioavailability Moderate

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. It is being explored for developing new antibiotics and anti-inflammatory drugs due to its selective inhibition of target enzymes involved in disease pathways.

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